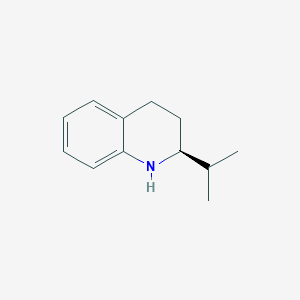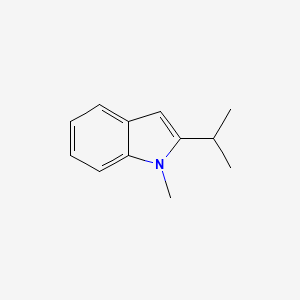![molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chlorine and fluorine substituents at the 6 and 3 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the chloro and fluoro substituents. For example, the synthesis may begin with a cyclization reaction to form the pyrrolo[3,2-c]pyridine scaffold, followed by halogenation reactions to introduce the chlorine and fluorine atoms. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Applications De Recherche Scientifique
6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and disease mechanisms.
Materials Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
3-Fluoro-1H-pyrrolo[3,2-c]pyridine:
1H-pyrrolo[3,2-c]pyridine: The parent compound without any halogen substituents, serving as a versatile scaffold for further functionalization.
Uniqueness
The presence of both chlorine and fluorine substituents in 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine imparts unique electronic and steric properties, making it a valuable compound for designing molecules with specific biological or material properties. Its dual halogenation can enhance binding affinity and selectivity in medicinal chemistry applications, as well as modify electronic properties in materials science .
Propriétés
Formule moléculaire |
C7H4ClFN2 |
|---|---|
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H |
Clé InChI |
JNIYDZPUZPGBAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=CN2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)
![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)


![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)

![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)




